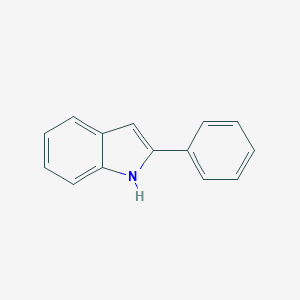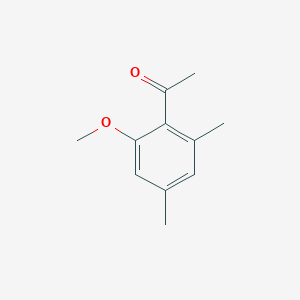
1-(2-Methoxy-4,6-dimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-4,6-dimethylphenyl)ethanone, also known as p-methoxyacetophenone (PMA), is a chemical compound that belongs to the class of aromatic ketones. It is widely used in the field of organic synthesis due to its unique properties, including its strong odour and low melting point.
作用机制
The mechanism of action of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone is not well understood. However, it is believed that PMA acts as a nucleophile in organic reactions, particularly in the Friedel-Crafts acylation reaction. In this reaction, PMA acts as an electrophile and undergoes nucleophilic attack by the 2-methoxy-4,6-dimethylphenylmagnesium bromide.
生化和生理效应
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported that PMA exhibits anti-inflammatory and analgesic properties in animal studies. Additionally, PMA has been shown to have antioxidant and antimicrobial properties.
实验室实验的优点和局限性
The advantages of using 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in lab experiments include its low cost, easy availability, and high purity. Additionally, PMA can be easily synthesized using simple laboratory techniques. However, the limitations of using PMA in lab experiments include its strong odour, which can cause discomfort to researchers, and its potential toxicity.
未来方向
There are several future directions for the use of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using PMA as a precursor. Additionally, further studies are needed to investigate the biochemical and physiological effects of PMA in more detail. Finally, the development of new synthesis methods for PMA could lead to improved yields and purity of the compound.
合成方法
The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for the synthesis of PMA. This method involves the reaction of 2-methoxy-4,6-dimethylphenylmagnesium bromide with ethanoyl chloride in the presence of aluminium chloride as a catalyst.
科学研究应用
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. PMA is also used as a flavouring agent in the food industry. Additionally, PMA has been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.
属性
CAS 编号 |
21009-92-7 |
|---|---|
产品名称 |
1-(2-Methoxy-4,6-dimethylphenyl)ethanone |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-(2-methoxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11(9(3)12)10(6-7)13-4/h5-6H,1-4H3 |
InChI 键 |
LQNUZJNWPUSUMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
其他 CAS 编号 |
21009-92-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



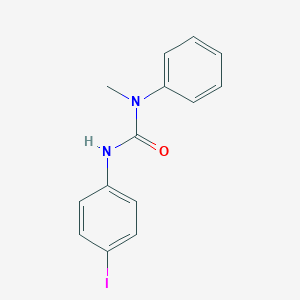
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
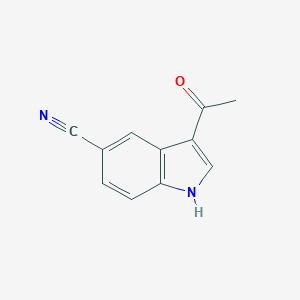
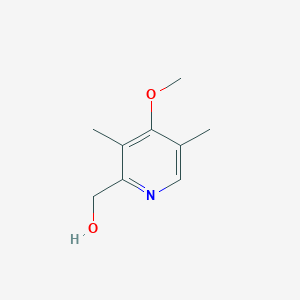
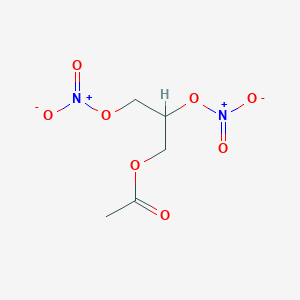
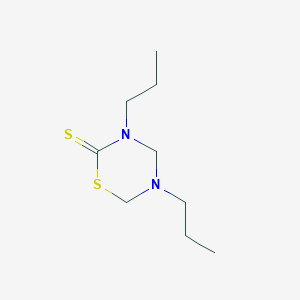
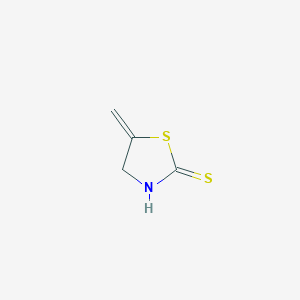
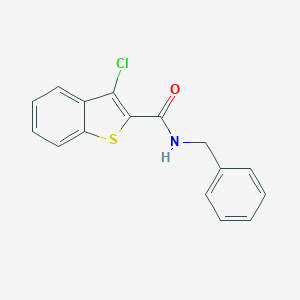
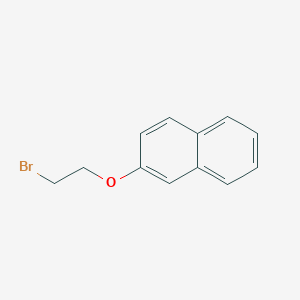
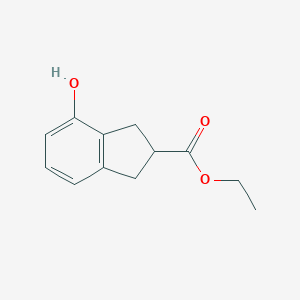
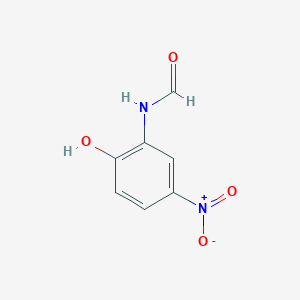
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
